molecular formula C19H18INO2 B5178236 8-[4-(4-iodophenoxy)butoxy]quinoline

8-[4-(4-iodophenoxy)butoxy]quinoline

Cat. No. B5178236
M. Wt: 419.3 g/mol
InChI Key: OYTMXLXAGKHABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(4-iodophenoxy)butoxy]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IQOB, and it is a derivative of quinoline. The synthesis of IQOB is a complex process that involves several steps.

Mechanism of Action

The mechanism of action of IQOB is not fully understood. However, studies have shown that IQOB can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. IQOB can also induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
IQOB has been shown to have several biochemical and physiological effects. Studies have shown that IQOB can induce oxidative stress, which can lead to cell death. IQOB has also been shown to affect the expression of certain genes that are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of IQOB is its potential applications in cancer research. IQOB has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, the synthesis of IQOB is complex and requires expertise in organic chemistry. This can limit its use in lab experiments.

Future Directions

There are several future directions for IQOB research. One of the main areas of research is in the development of IQOB analogs that have improved anticancer properties. Another area of research is in the development of IQOB-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of IQOB and its potential applications in other fields.

Synthesis Methods

The synthesis of IQOB involves several steps, including the synthesis of 4-iodophenol, 4-iodophenoxyacetic acid, and 8-bromoquinoline. These compounds are then reacted to produce IQOB. The synthesis method of IQOB is complex and requires expertise in organic chemistry.

Scientific Research Applications

IQOB has been extensively studied for its potential applications in various fields. One of the most promising applications of IQOB is in the field of cancer research. Studies have shown that IQOB has anticancer properties and can inhibit the growth of cancer cells. IQOB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-[4-(4-iodophenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTMXLXAGKHABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)I)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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